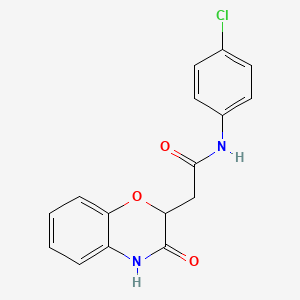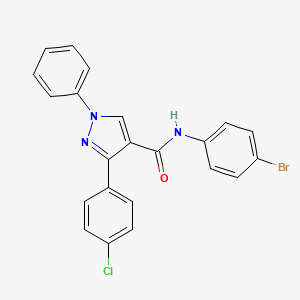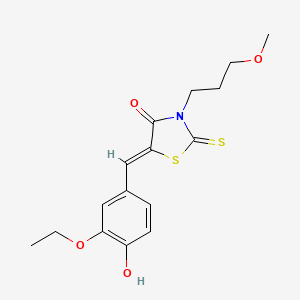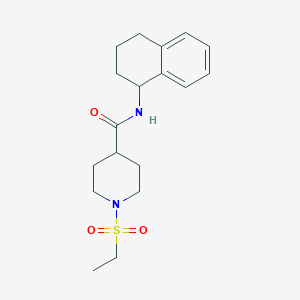![molecular formula C23H28N10O8S2 B4579377 1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane CAS No. 893778-99-9](/img/structure/B4579377.png)
1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane
Descripción general
Descripción
DMTS is a novel compound that belongs to the class of diazepanes. It was first synthesized by researchers at the University of California, San Diego, and has since been extensively studied due to its unique chemical properties. DMTS is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions
- Olefin Epoxidation : Manganese(III) complexes derived from bisphenolate ligands, including structures related to diazepane derivatives, have been studied for their catalytic abilities in olefin epoxidation reactions. These complexes show enhanced reactivity and selectivity under certain conditions, illustrating the potential of diazepane-containing compounds in catalysis (Sankaralingam & Palaniandavar, 2014).
Material Science and Polymer Chemistry
- Proton Exchange Membranes : Research on sulfonated polytriazoles, incorporating semifluorinated diazide monomers, has highlighted their application in proton exchange membranes for fuel cells. These materials exhibit good thermal and chemical stability, low water uptake, and high proton conductivity, suggesting the potential utility of diazepane derivatives in energy-related applications (Saha et al., 2017).
Organic Synthesis
- Synthesis of Heterocyclic Compounds : Diazepane derivatives have been explored as intermediates in the synthesis of complex organic molecules, including heterocyclic compounds. This includes the development of novel synthetic routes and catalysts that facilitate the construction of these molecules under mild conditions, indicating the versatility of diazepane-containing compounds in synthetic organic chemistry (Goli-Jolodar & Shirini, 2017).
Chemical Stability and Reactivity
- Oxotransferases Model Studies : Asymmetric dioxomolybdenum(VI) complexes, including those derived from bis(phenolate) ligands related to diazepane structures, have been examined as models for oxotransferase enzymes. These studies provide insights into the reactivity and mechanism of action of these enzyme models, offering implications for the design of bioinspired catalysts (Mayilmurugan et al., 2011).
Propiedades
IUPAC Name |
1,4-bis[[2,5-dimethoxy-4-(tetrazol-1-yl)phenyl]sulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N10O8S2/c1-38-18-12-22(20(40-3)10-16(18)32-14-24-26-28-32)42(34,35)30-6-5-7-31(9-8-30)43(36,37)23-13-19(39-2)17(11-21(23)41-4)33-15-25-27-29-33/h10-15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBJEXAKMODMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C=NN=N2)OC)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)OC)N5C=NN=N5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N10O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127006 | |
| Record name | 1,4-Bis[[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl]hexahydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893778-99-9 | |
| Record name | 1,4-Bis[[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl]hexahydro-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893778-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis[[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl]hexahydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B4579295.png)


![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4579305.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4579320.png)
![4-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4579325.png)
![methyl 1-(3-methoxyphenyl)-7-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579334.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579347.png)

![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4579374.png)


![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4579393.png)